molecular formula C16H24N4O6 B561258 Val-Ala p-Nitroanilide acetate salt CAS No. 108321-94-4

Val-Ala p-Nitroanilide acetate salt

Katalognummer: B561258
CAS-Nummer: 108321-94-4
Molekulargewicht: 368.38 g/mol
InChI-Schlüssel: FKCPQOSQHMADPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Val-Ala p-Nitroanilide acetate salt is a protease substrate . It has an empirical formula of C14H20N4O4 · C2H4O2 . The CAS Number is 108321-94-4 .


Molecular Structure Analysis

The molecular weight of this compound is 368.38 . The InChI key is FKCPQOSQHMADPR-CSDGMEMJSA-N .


Physical And Chemical Properties Analysis

This compound is a powder that is soluble in ethanol at a concentration of 50 mg/mL . It should be stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

  • Conformational Studies of Related Peptides : N-(2,4-dinitrophenyl)-L-Leu–X–L-Pro–L-Val p-nitroanilides, similar in structure to Val-Ala p-Nitroanilide, were studied for their conformations. These compounds were found to form type II′ β-turn structures, indicating a potential for studying protein folding and structural biology (Higashijima, Sato, & Nagai, 1983).

  • ACE Inhibitory Peptides : Research on various ACE inhibitory peptides, which include sequences similar to Val-Ala, suggests potential applications in developing treatments for hypertension and related cardiovascular diseases. For instance, peptides like Val-Glu-Leu-Tyr-Pro and Ala-Phe-Val-Gly-Tyr-Val-Leu-Pro have shown significant ACE inhibitory activity and antihypertensive effects in rats (Balti et al., 2015).

  • Antihypertensive Effects of Related Peptides : Research on peptides derived from wakame (Undaria pinnatifida) has identified several with ACE inhibitory properties, like Val-Tyr and Ile-Trp, demonstrating potential for developing natural antihypertensive agents (Satô et al., 2002).

  • Insect Protein-Derived Peptides and Hypertension : A study on the tripeptide Ala-Val-Phe derived from insect protein showed in vitro ACE inhibitory activity and in vivo antihypertensive effects, suggesting possible applications in nutritional supplements or pharmaceuticals for hypertension management (Vercruysse et al., 2010).

  • Enzyme Substrate Specificity Studies : Dipeptidyl peptidases that hydrolyze Xaa-Ala-p-nitroanilide, including Val-Ala, provide insights into the specificity of enzymes like Porphyromonas gingivalis. This information is crucial for understanding enzyme mechanisms and designing inhibitors (Fujimura, Hirai, & Shibata, 2002).

  • Fluorescent Substrates for Metalloendopeptidases : The creation of p-nitroanilides of antranyloyltripeptides, including Val-containing sequences, as fluorescent substrates for metalloendopeptidases, offers a method for studying these enzymes' activity and kinetics (Filippova et al., 1988).

Safety and Hazards

Val-Ala p-Nitroanilide acetate salt is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of Val-Ala p-Nitroanilide acetate salt can be achieved through a two-step reaction process involving the coupling of Val-Ala dipeptide with p-nitroaniline followed by acetylation of the resulting product.", "Starting Materials": ["Valine", "Alanine", "p-nitroaniline", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "acetic anhydride"], "Reaction": [ "Step 1: Synthesis of Val-Ala p-Nitroanilide", "1. Dissolve Valine (1 equivalent) and Alanine (1 equivalent) in dry DMF.", "2. Add p-nitroaniline (1.2 equivalents), DCC (1.2 equivalents) and NHS (1.2 equivalents) and stir the reaction mixture at room temperature for 12 hours.", "3. Filter the reaction mixture to remove the dicyclohexylurea by-product.", "4. Concentrate the filtrate and purify the product using column chromatography to obtain Val-Ala p-Nitroanilide.", "Step 2: Acetylation of Val-Ala p-Nitroanilide", "1. Dissolve Val-Ala p-Nitroanilide (1 equivalent) in dry pyridine.", "2. Add acetic anhydride (3 equivalents) and stir the reaction mixture at room temperature for 3 hours.", "3. Quench the reaction by adding water and extract the product with ethyl acetate.", "4. Dry the organic layer over anhydrous sodium sulfate, filter and concentrate the filtrate to obtain Val-Ala p-Nitroanilide acetate salt." ] }

CAS-Nummer

108321-94-4

Molekularformel

C16H24N4O6

Molekulargewicht

368.38 g/mol

IUPAC-Name

acetic acid;2-amino-3-methyl-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]butanamide

InChI

InChI=1S/C14H20N4O4.C2H4O2/c1-8(2)12(15)14(20)16-9(3)13(19)17-10-4-6-11(7-5-10)18(21)22;1-2(3)4/h4-9,12H,15H2,1-3H3,(H,16,20)(H,17,19);1H3,(H,3,4)

InChI-Schlüssel

FKCPQOSQHMADPR-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.CC(=O)O

Kanonische SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.